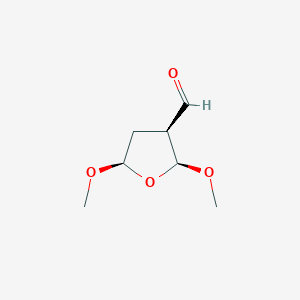

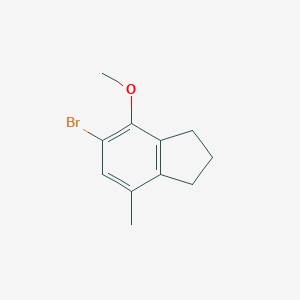

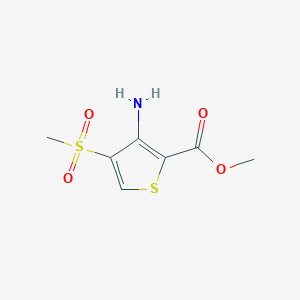

![molecular formula C9H8ClN3O2 B071689 4-氯-7H-吡咯并[2,3-d]嘧啶-6-甲酸乙酯 CAS No. 187725-00-4](/img/structure/B71689.png)

4-氯-7H-吡咯并[2,3-d]嘧啶-6-甲酸乙酯

描述

Synthesis Analysis

The synthesis of ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate and its derivatives typically involves multistep reactions, including cyclocondensation and intramolecular cyclization processes. For instance, ethyl N-alkyl-N-(6-amino-5-formylpyrimidin-4-yl)-glycinate derivatives are converted to methyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylates through intramolecular cyclization under the influence of sodium methoxide (Verves et al., 2013).

Molecular Structure Analysis

The crystal structure and molecular geometry of related compounds have been elucidated through X-ray diffraction, revealing details about their spatial arrangement and bonding. For example, the crystal structure of a similar compound, ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, has been determined, showcasing the compound's monoclinic space group and specific molecular dimensions (Hu Yang, 2009).

Chemical Reactions and Properties

Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including cyclocondensation with different reagents, leading to the formation of ortho- and peri-condensed heterocycles. Such reactions are crucial for synthesizing novel heterocyclic compounds with potential pharmacological properties (Bakulina et al., 2013).

科学研究应用

衍生物和类似物的合成

- 4-氯-7H-吡咯并[2,3-d]嘧啶-6-甲酸乙酯已用于合成各种化学衍生物,包括乙基 N-烷基-N-(6-氨基-5-甲酰嘧啶-4-基)-甘氨酸衍生物。这些衍生物进行分子内环化,形成含有 3-氯丙基的甲基 7H-吡咯并[2,3-d]嘧啶-6-甲酸盐和嘧啶并-[5',4':4,5]吡咯[2,1-c][1,4]恶嗪 (Verves 等人,2013 年)。

有机化学中的应用

- 该化合物用于合成噻唑并嘧啶、噻唑并二嘧啶和杂环噻唑并嘧啶,突出了其在创建复杂有机结构方面的多功能性 (Sherif 等人,1993 年)。

在药物研究中的作用

- 4-氯-7H-吡咯并[2,3-d]嘧啶-6-甲酸乙酯在药物研究中发挥着重要作用,有助于合成具有潜在药用特性的化合物。它用于合成核苷抗生素的功能化碱基衍生物 (Rosemeyer, 2007)。

晶体学和结构分析

- 该化合物的衍生物已进行晶体学和结构分析,有助于理解分子结构和相互作用。例如,对 3-(4-氯苯基)-3,4-二氢-6-甲基-4-氧代-2-(吡咯烷-1-基)呋喃[2,3-d]嘧啶-5-甲酸乙酯的研究提供了对类似化合物晶体结构的见解 (胡杨,2009 年)。

在抗叶酸合成中的潜力

- 它还有助于设计和合成抗叶酸,这是一类抑制 DNA 合成所需酶的化合物。这种应用在抗肿瘤剂的开发中尤为重要 (Gangjee 等人,2007 年)。

作用机制

Target of Action

It’s known that pyrrolo[2,3-d]pyrimidine derivatives can potentially target multiple kinases

Mode of Action

Chemically, 4-chloro-7h-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and suzuki coupling reactions .

Biochemical Pathways

It’s known that pyrrolo[2,3-d]pyrimidine derivatives can potentially affect multiple kinase-related pathways .

Pharmacokinetics

The compound has a predicted boiling point of 3561±520 °C and a density of 153±01 g/cm3 . These properties may influence its bioavailability.

Result of Action

It’s known that pyrrolo[2,3-d]pyrimidine derivatives can potentially induce apoptosis .

Action Environment

Under normal temperature and humidity conditions, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine exhibits stability. It may decompose in the presence of strong acids or alkalis . Thus, environmental factors such as temperature, humidity, and pH can influence the compound’s action, efficacy, and stability.

未来方向

属性

IUPAC Name |

ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-3-5-7(10)11-4-12-8(5)13-6/h3-4H,2H2,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMVGJDTURCUCNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50611746 | |

| Record name | Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

187725-00-4 | |

| Record name | Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

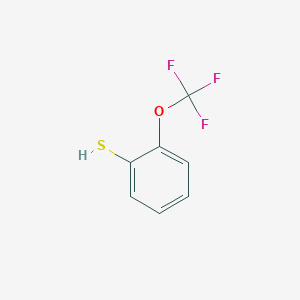

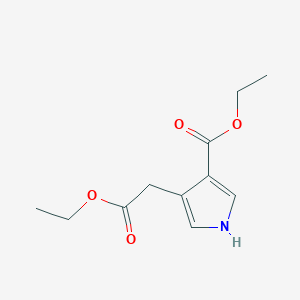

![3-[(4S)-3-methyl-2,5-dioxo-1,3-oxazolidin-4-yl]propanenitrile](/img/structure/B71610.png)

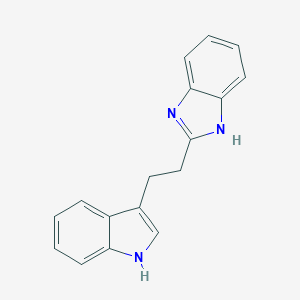

![5-Fluorobenzo[c]isoxazole-3-carbonitrile](/img/structure/B71622.png)

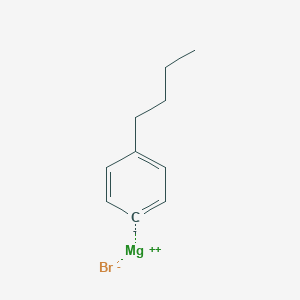

![tert-Butyl N-[1-(azetidin-3-yl)piperidin-4-yl]carbamate](/img/structure/B71625.png)

![Ethyl 6,6-dimethyl-3-(methylsulfonyl)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B71629.png)

![6-Chloro-4-(2-ethyl-1,3-dioxolan-2-YL)-2-methoxypyridin-3-YL]methanol](/img/structure/B71633.png)